![molecular formula C12H13ClFNO2 B2369801 N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide CAS No. 2361656-39-3](/img/structure/B2369801.png)
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTR inhibitor is a small molecule that has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of chloride ions across cell membranes.
作用機序
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor works by selectively inhibiting the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein, which is responsible for regulating the movement of chloride ions across cell membranes. By inhibiting N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor reduces the amount of chloride ions that are transported across cell membranes, leading to a decrease in mucus production and improved lung function.
Biochemical and Physiological Effects:
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been shown to reduce mucus production and improve lung function in patients with cystic fibrosis. It has also been shown to reduce airway inflammation and improve airway clearance in patients with COPD and asthma. In addition, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been shown to reduce bacterial colonization in the lungs of patients with cystic fibrosis.
実験室実験の利点と制限
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful tool for studying the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein and its role in disease. However, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor also has some limitations. It is a potent inhibitor of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide, which can make it difficult to study the protein in its active state. In addition, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
将来の方向性
There are several future directions for N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor research. One area of focus is the development of more potent and selective N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitors that can be used to treat a wider range of diseases. Another area of focus is the development of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide potentiators, which can enhance the activity of the N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide protein and improve its function. Finally, researchers are also exploring the use of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve treatment outcomes for patients with cystic fibrosis and other respiratory diseases.
合成法
The synthesis method of N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor involves several steps. The first step is the protection of the hydroxyl group of 3-chloro-1,2-propanediol with tert-butyldimethylsilyl chloride. The second step is the reaction of the protected 3-chloro-1,2-propanediol with 4-chloro-3-fluoroaniline in the presence of sodium hydride to form the protected amine. The third step involves the deprotection of the tert-butyldimethylsilyl group to expose the hydroxyl group, followed by the reaction with acryloyl chloride to form the final product, N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor.
科学的研究の応用
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide inhibitor has also been studied for its potential use in treating other diseases such as chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis.
特性
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-2-12(17)15-11(5-6-16)8-3-4-9(13)10(14)7-8/h2-4,7,11,16H,1,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRVLUQIEXQWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CCO)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369718.png)
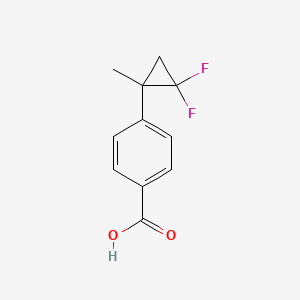
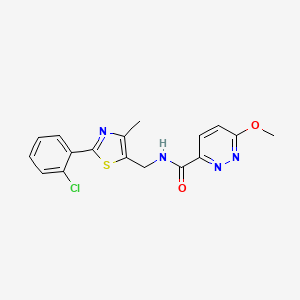
![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)
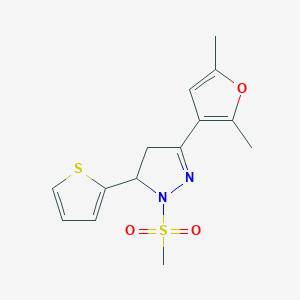
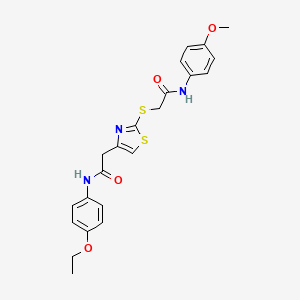
![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)
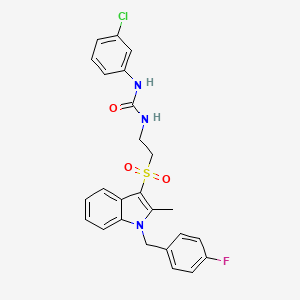
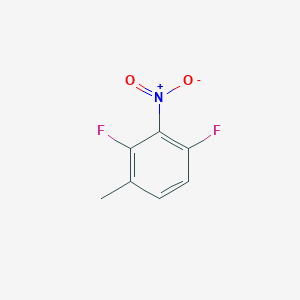
![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)

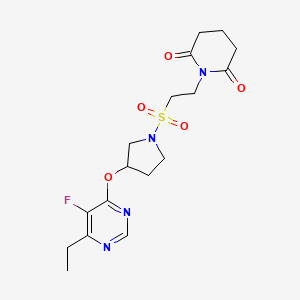
![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)